![molecular formula C15H12N2 B12974841 10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile is a tricyclic compound with a seven-membered ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C14H13N and a molecular weight of 195.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile typically involves the reduction of dibenz[b,f]azepine derivatives. One common method includes the reduction of dibenz[b,f]azepine-5-carbonitrile using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .
化学反応の分析
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (bromine, chlorine), alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Dibenz[b,f]azepine derivatives with hydroxyl or carbonyl groups.
Reduction: Amine derivatives of dibenz[b,f]azepine.
Substitution: Halogenated or alkylated dibenz[b,f]azepine derivatives.
科学的研究の応用
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an antagonist at serotonin receptors, contributing to its antidepressant properties . Additionally, the compound can modulate ion channels and neurotransmitter release, affecting neuronal signaling and function .
類似化合物との比較
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound lacks the carbonitrile group, which may result in different chemical reactivity and biological activity.
Dibenz[b,f]azepine-5-carbonitrile: This compound has a similar structure but differs in the degree of hydrogenation, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
特性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
6,11-dihydro-5H-benzo[b][1]benzazepine-2-carbonitrile |
InChI |
InChI=1S/C15H12N2/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)17-15(13)9-11/h1-6,9,17H,7-8H2 |
InChIキー |
HPHCMFMCJCTHLP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2NC3=C1C=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


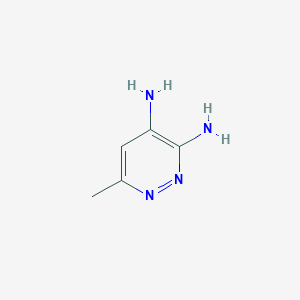
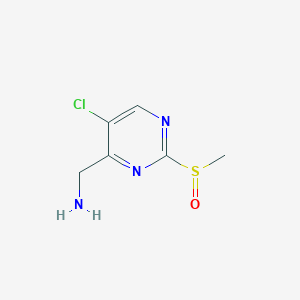
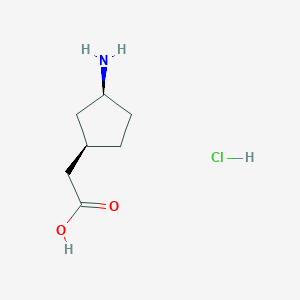
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)
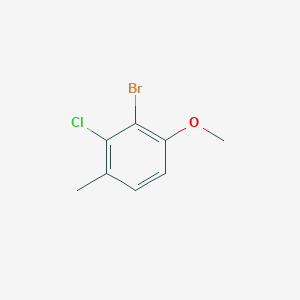
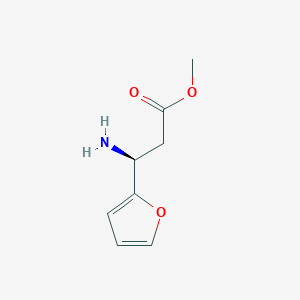
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
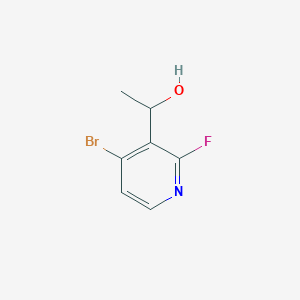
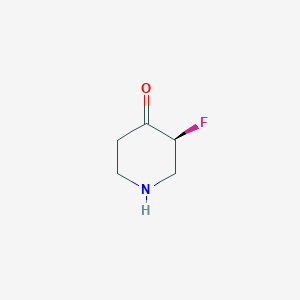

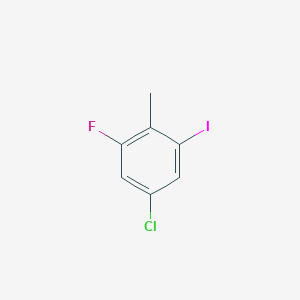
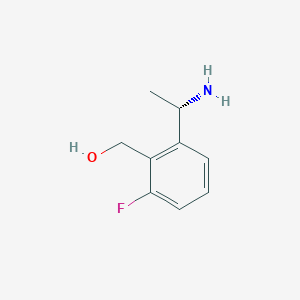
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
